Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate
Description
Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene carboxylates. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, substituted with a tert-butyl ester group and a piperidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-16(2,3)20-15(19)14-7-6-13(21-14)10-17-8-4-5-12(9-17)11-18/h6-7,12,18H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKJONGXRIELLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)CN2CCCC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The reaction parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl or aldehyde group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. The overall effect is determined by the specific molecular pathways involved in the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but contains a bromine atom and a pyridine ring instead of a thiophene ring.
Tert-butyl (3-hydroxypropyl)carbamate: Contains a similar tert-butyl ester group but lacks the thiophene and piperidine moieties.
Uniqueness
Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate is unique due to the combination of its thiophene ring, piperidine moiety, and tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
